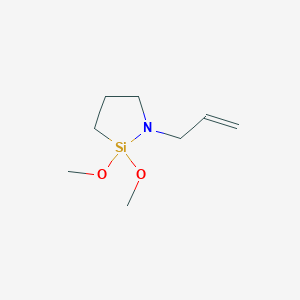

N-Allyl-aza-2,2-dimethoxysilacyclopentane

Description

N-Allyl-aza-2,2-dimethoxysilacyclopentane is a cyclic azasilane characterized by a five-membered ring containing silicon, nitrogen, and two methoxy groups. The allyl substituent on the nitrogen atom distinguishes it from analogs like N-n-butyl or N-methyl variants. This compound’s structure facilitates rapid moisture-induced ring-opening, releasing reactive secondary amines and silanol groups, which enable covalent bonding with inorganic substrates (e.g., silica, cellulose) and organic matrices (e.g., epoxy resins, rubbers) . Its applications span nanoparticle coupling, polymer composite reinforcement, and ultrathin film fabrication.

Properties

IUPAC Name |

2,2-dimethoxy-1-prop-2-enylazasilolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2Si/c1-4-6-9-7-5-8-12(9,10-2)11-3/h4H,1,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKPJRXSFXXBPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si]1(CCCN1CC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-aza-2,2-dimethoxysilacyclopentane involves a multi-step process:

Reaction of Chlorodimethylsilane with Allyl Alcohol: Chlorodimethylsilane (ClMe2SiH) reacts with allyl alcohol to form an allyl silane intermediate.

Cyclization with Boron Trifluoride: The allyl silane intermediate is then reacted with boron trifluoride (BF3) to induce cyclization, forming the aza-silacyclopentane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-aza-2,2-dimethoxysilacyclopentane undergoes various chemical reactions, including:

Hydrolysis: Reacts rapidly with water and protic solvents to form methanol.

Oxidation and Reduction:

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or protic solvents.

Substitution: Various nucleophiles can be used to replace the methoxy groups.

Major Products Formed

Hydrolysis: Methanol and corresponding silanol derivatives.

Substitution: Depending on the nucleophile used, various substituted silacyclopentane derivatives can be formed.

Scientific Research Applications

Chemical Properties and Structure

N-Allyl-aza-2,2-dimethoxysilacyclopentane is characterized by its unique molecular structure, which includes a silicon atom bonded to an allyl group and two methoxy groups. Its formula is , and it has a molecular weight of approximately 187.31 g/mol. The compound is sensitive to moisture, undergoing hydrolysis to release methanol, which necessitates careful handling and storage conditions .

Chemical Intermediate

One of the primary applications of this compound is as a chemical intermediate in the synthesis of various organosilicon compounds. It serves as a building block for the production of functionalized silanes that are essential in creating advanced materials with tailored properties. Its reactivity with hydroxyl groups on surfaces allows it to form stable Si-O bonds, enhancing adhesion in composite materials .

Coatings and Surface Treatments

This compound is utilized in the formulation of moisture-resistant coatings and barrier films. Its ability to form siloxane networks contributes to the durability and performance of coatings applied to various substrates, including metals and polymers. The incorporation of this compound can improve resistance to environmental factors such as moisture and chemicals .

Case Study: Barrier Films

In a study focusing on barrier films, this compound was demonstrated to enhance the moisture barrier properties significantly compared to traditional coatings. The resulting films exhibited lower permeability rates and improved mechanical strength, making them suitable for packaging applications where moisture control is critical .

Nanotechnology Applications

The compound has shown promise in nanotechnology , particularly as a coupling agent for nanoparticles. Its ability to modify surface properties enables better dispersion of nanoparticles within polymer matrices, leading to enhanced mechanical and thermal properties of nanocomposites. This application is particularly relevant in the development of advanced materials for electronics and aerospace industries .

Table: Comparison of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Chemical Intermediate | Building block for organosilicon compounds | Enhanced material properties |

| Coatings | Moisture-resistant barrier films | Improved durability and environmental resistance |

| Nanotechnology | Coupling agent for nanoparticles | Better dispersion and enhanced composite properties |

Safety Considerations

While this compound offers numerous benefits, it also poses safety risks due to its potential irritant effects upon contact with skin or eyes and respiratory irritation when inhaled. Proper handling protocols must be adhered to mitigate these risks, including using personal protective equipment (PPE) and ensuring adequate ventilation during use .

Mechanism of Action

The mechanism of action of N-Allyl-aza-2,2-dimethoxysilacyclopentane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the allyl group and methoxy groups allows it to participate in a range of organic transformations.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

*Estimated based on analog data.

Key Observations :

- Sulfur vs. Nitrogen : SID (thiasilacyclopentane) releases mercaptan (-SH) upon ring-opening, whereas azasilanes like SIB or the allyl variant release secondary amines (-NH), leading to distinct reactivity with organic substrates (e.g., epoxides vs. disulfides) .

Reactivity and Application Performance

Table 2: Reactivity and Functional Outcomes

*Compared to unmodified fillers in natural rubber composites.

Key Findings :

- Reactivity : The allyl variant’s secondary amine may exhibit higher nucleophilicity than n-butyl analogs due to electron donation from the allyl group, accelerating epoxy curing or silica functionalization .

- Composite Performance : SIB (n-butyl) outperforms SID (thia) in tensile strength enhancement (25–35% vs. 15–20%), attributed to stronger Si-O-Cellulose bonds vs. weaker S-S interactions . The allyl variant’s unsaturated backbone could further enhance crosslinking density in polymers.

Biological Activity

N-Allyl-aza-2,2-dimethoxysilacyclopentane is a cyclic azasilane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and nanotechnology.

Chemical Structure and Properties

Chemical Formula: C7H15N1O2Si

Molecular Weight: 159.28 g/mol

CAS Number: Not explicitly listed in the sources but can be derived from the chemical structure.

The compound features a silacyclopentane structure with an allyl group and two methoxy substituents, contributing to its unique reactivity and potential biological interactions.

This compound exhibits biological activity primarily through its interaction with various cellular targets. The following mechanisms have been proposed based on current research:

- Reactivity with Biological Molecules : The azasilane functionality allows for nucleophilic attack on electrophilic centers in biological macromolecules, potentially leading to modifications that alter their function.

- Surface Interaction : As a silane compound, it can modify surfaces at the molecular level, enhancing biocompatibility and potentially affecting cellular adhesion and proliferation.

- Signal Transduction Modulation : Preliminary studies suggest that this compound may influence signaling pathways related to cell growth and differentiation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes due to the compound's amphiphilic nature.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines reveal a moderate safety profile for this compound. The compound demonstrates selective toxicity towards cancer cell lines while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| Normal Human Fibroblasts | >100 µM |

Case Studies

- Application in Biosensors : A study highlighted the use of this compound as a precursor in biosensor technology. Its ability to form stable covalent bonds with biomolecules enhances the sensitivity and specificity of biosensors for detecting various analytes .

- Nanotechnology : The compound has been investigated for its role in modifying nanostructured materials. Its unique properties allow for enhanced adhesion and stability of nanoparticles in biological environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.